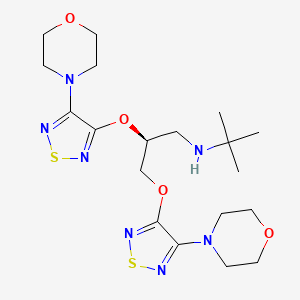
3-((1,1-Dimethylethyl)amino)-2-((4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl)oxy)propan-1-ol, (2S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((1,1-Dimethylethyl)amino)-2-((4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl)oxy)propan-1-ol, (2S)-, also known as 3-((1,1-Dimethylethyl)amino)-2-((4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl)oxy)propan-1-ol, (2S)-, is a useful research compound. Its molecular formula is C19H31N7O4S2 and its molecular weight is 485.622. The purity is usually 95%.
BenchChem offers high-quality 3-((1,1-Dimethylethyl)amino)-2-((4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl)oxy)propan-1-ol, (2S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((1,1-Dimethylethyl)amino)-2-((4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl)oxy)propan-1-ol, (2S)- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Gas Separation Technologies
The morpholine and thiadiazol groups within the compound structure suggest its potential use in gas separation technologies . These groups can be incorporated into polymers to create membranes with specific gas permeability . Such membranes could be used for:
Organic Synthesis
Morpholine, a component of the compound, is a versatile reagent in organic synthesis . It can be used to:
Polymer Research
The compound’s structure is conducive to the synthesis of novel polymers . These polymers could have applications in:
Medical Device Manufacturing
Due to its potential for high thermal stability and hydrophobicity, the compound could be used in the manufacturing of medical devices . Applications might include:
Optoelectronics
The compound’s ability to form polymers with good optical transparency suggests its use in optoelectronics . This could lead to:
Eigenschaften
IUPAC Name |
N-[(2S)-2,3-bis[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propyl]-2-methylpropan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N7O4S2/c1-19(2,3)20-12-14(30-18-16(22-32-24-18)26-6-10-28-11-7-26)13-29-17-15(21-31-23-17)25-4-8-27-9-5-25/h14,20H,4-13H2,1-3H3/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZPUXCABRWWIA-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)OC3=NSN=C3N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@@H](COC1=NSN=C1N2CCOCC2)OC3=NSN=C3N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N7O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1,1-Dimethylethyl)amino)-2-((4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl)oxy)propan-1-ol, (2S)- | |
CAS RN |
1391068-18-0 |
Source


|
| Record name | 3-((1,1-Dimethylethyl)amino)-2-((4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl)oxy)propan-1-ol, (2S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391068180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-((1,1-DIMETHYLETHYL)AMINO)-2-((4-(MORPHOLIN-4-YL)-1,2,5-THIADIAZOL-3-YL)OXY)PROPAN-1-OL, (2S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06564J1R3Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

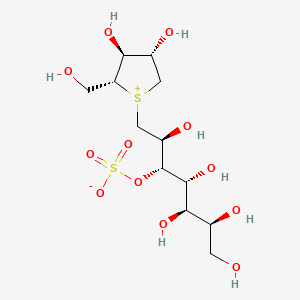
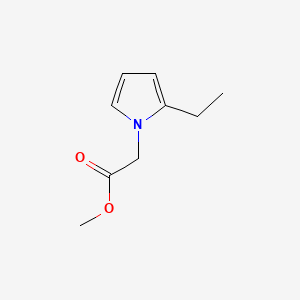



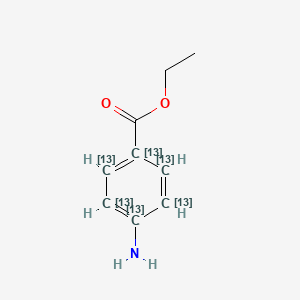
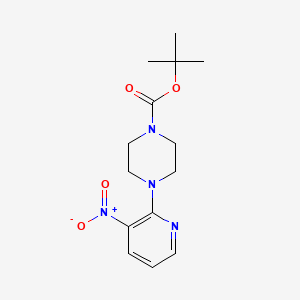
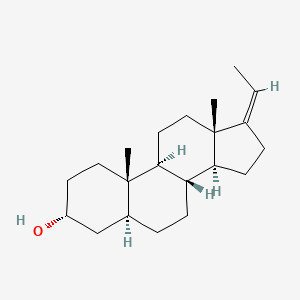
![1H-3,7-Methanocyclopenta[c]pyridine](/img/structure/B586859.png)
